molecular formula C11H13NO4S B7853157 H-Cys(Z)-OH CAS No. 29663-62-5

H-Cys(Z)-OH

Cat. No.: B7853157
CAS No.: 29663-62-5
M. Wt: 255.29 g/mol
InChI Key: IAZGSEXFFGHKDF-VIFPVBQESA-N
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Description

®-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid is a chiral amino acid derivative. It is characterized by the presence of an amino group, a benzyloxycarbonyl-protected thiol group, and a carboxylic acid group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid typically involves the protection of the thiol group with a benzyloxycarbonyl group. One common method includes the reaction of ®-2-Amino-3-mercaptopropanoic acid with benzyl chloroformate under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of ®-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The benzyloxycarbonyl group can be removed under reductive conditions, typically using hydrogenation with palladium on carbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: ®-2-Amino-3-mercaptopropanoic acid.

    Substitution: Amides or other amino acid derivatives.

Scientific Research Applications

®-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its role in enzyme mechanisms and protein structure.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions, while the thiol group can participate in redox reactions. These interactions can influence enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-3-mercaptopropanoic acid
  • ®-2-Amino-3-(((benzyloxy)carbonyl)amino)propanoic acid
  • ®-2-Amino-3-(4-hydroxyphenyl)propanoic acid

Uniqueness

®-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid is unique due to the presence of both an amino group and a benzyloxycarbonyl-protected thiol group. This combination of functional groups allows for diverse reactivity and applications in various fields of research.

Properties

IUPAC Name

(2R)-2-amino-3-phenylmethoxycarbonylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c12-9(10(13)14)7-17-11(15)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZGSEXFFGHKDF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952125
Record name S-[(Benzyloxy)carbonyl]cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29663-62-5
Record name S-[(Benzyloxy)carbonyl]cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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